1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)-
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Overview
Description
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- is a complex organic compound with a unique structure It features a naphthalene ring system with various functional groups attached, including methoxy, methyl, and dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the naphthalene ring system: This can be achieved through cyclization reactions.
Introduction of functional groups: Methoxy, methyl, and dioxo groups are introduced through various organic reactions such as methylation, oxidation, and substitution reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial reactors, and employing continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can reduce carbonyl groups to alcohols.
Substitution: Functional groups on the naphthalene ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: A simpler compound with a similar naphthalene ring system but fewer functional groups.
Indole-3-acetic acid: Another compound with a similar structure but different functional groups.
Uniqueness
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- is unique due to its specific combination of functional groups and its complex structure. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
104199-07-7 |
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Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-[(1R,4aS,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C14H16O5/c1-14-8(6-12(16)17)4-3-5-9(14)10(15)7-11(19-2)13(14)18/h3-4,7-9H,5-6H2,1-2H3,(H,16,17)/t8-,9+,14+/m0/s1 |
InChI Key |
RICGRVKVEBJEKK-ATEUNZGCSA-N |
Isomeric SMILES |
C[C@]12[C@H](CC=C[C@H]1CC(=O)O)C(=O)C=C(C2=O)OC |
Canonical SMILES |
CC12C(CC=CC1CC(=O)O)C(=O)C=C(C2=O)OC |
Origin of Product |
United States |
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